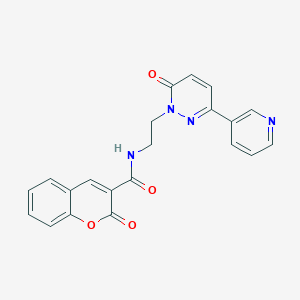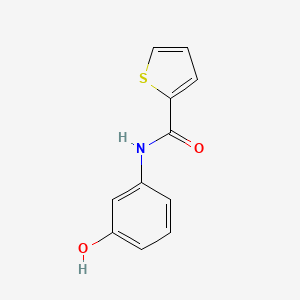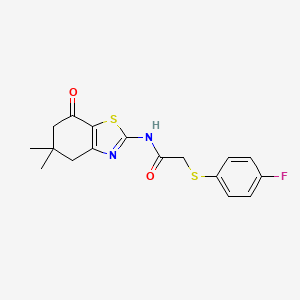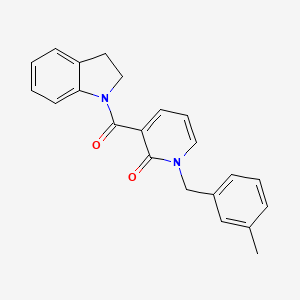
3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a useful research compound. Its molecular formula is C9H14F3NO4 and its molecular weight is 257.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Synthesis
Organocatalysis
Utilized as an organocatalyst in highly regio- and enantioselective conjugate addition reactions. This application is significant for synthesizing beta-dimethyl(phenyl)silylmethylene malonate with high yield and selectivity (Chowdhury & Ghosh, 2009).
Enantioselective Intramolecular Aldol Reaction
Proven effective in asymmetric intramolecular aldol reactions, leading to the creation of complex bicyclo[4.3.0]nonane derivatives, an important step in synthesizing novel organic compounds (Hayashi, Sekizawa, Yamaguchi & Gotoh, 2007).
Pharmaceutical and Medicinal Applications
Neuraminidase Inhibition
Integral in developing potent inhibitors of influenza neuraminidase. Its combination with other compounds led to a notable inhibitor with promising effectiveness against influenza A and B (Wang et al., 2001).
Synthesis of Gamma-lactam Compounds
Facilitates the synthesis of alpha-trifluoromethylated gamma-lactam compounds, which are crucial in pharmaceutical research for creating new medicinal molecules with enhanced biological activity (Pei, Cui, Han, Wu, Zhang & Yuan, 2014).
Heterocyclic Chemistry
Synthesis of Pyrrolidin-2-ones Derivatives
Plays a vital role in synthesizing pyrrolidin-2-ones derivatives, which are found in many natural products and biologically active molecules. This synthesis is essential for pharmaceutical applications (Rubtsova et al., 2020).
Pyrrolidine-based Bicyclic Systems
Used in the synthesis of enantiomeric polyhydroxyalkylpyrrolidines, offering a range of structures with potential pharmaceutical applications. Though these compounds showed minimal inhibitory activity against β-galactofuranosidase, the methodology is significant for exploring pyrrolidine derivatives (Oliveira Udry et al., 2016).
Advanced Organic Reactions
Ring Opening Reactions
Involved in ring-opening reactions in certain pyrrolidine derivatives, leading to the formation of complex organic compounds like dibenzoxanthenes and calixarenes (Gazizov et al., 2015).
Cyclization of Urea Derivatives
Facilitates the cyclization of certain urea derivatives to form bipyrrole and pyrrolidine derivatives, demonstrating its versatility in organic synthesis (Smolobochkin et al., 2016).
Safety and Hazards
Future Directions
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future direction in the design of new pyrrolidine compounds with different biological profiles will likely continue to explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization .
Properties
IUPAC Name |
3-(3-hydroxypropyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c9-5-1-2-6-3-4-8-7(6)10;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,8,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTTVKCCPHJZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCCO.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)
![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)
![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)
![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)




